Methyl 3-(1-piperazinyl)benzeneacetate

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Methyl 3-(1-piperazinyl)benzeneacetate (CAS 211116-46-0; molecular formula C13H18N2O2; MW 234.29 g/mol) is a bifunctional research chemical building block comprising a meta-substituted phenylacetic acid methyl ester linked to an unsubstituted piperazine ring. The compound is catalogued as ZINC100897286 and is commercially available from multiple vendors for research use only.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
Cat. No. B11716236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(1-piperazinyl)benzeneacetate
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=CC=C1)N2CCNCC2
InChIInChI=1S/C13H18N2O2/c1-17-13(16)10-11-3-2-4-12(9-11)15-7-5-14-6-8-15/h2-4,9,14H,5-8,10H2,1H3
InChIKeySTLJTHCIDPQDNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(1-piperazinyl)benzeneacetate (CAS 211116-46-0): Procurement-Relevant Structural Identity and Sourcing Overview


Methyl 3-(1-piperazinyl)benzeneacetate (CAS 211116-46-0; molecular formula C13H18N2O2; MW 234.29 g/mol) is a bifunctional research chemical building block comprising a meta-substituted phenylacetic acid methyl ester linked to an unsubstituted piperazine ring . The compound is catalogued as ZINC100897286 and is commercially available from multiple vendors for research use only [1]. Its structural features—a free secondary amine on the piperazine ring, a meta-substituted phenyl core, and a methylene-spaced methyl ester—differentiate it from regioisomeric and homologated analogs that lack one or more of these functional handles. The compound is not reported in any publications per ChEMBL and has no known clinical trial involvement [1], positioning it strictly as a synthetic intermediate or scaffold for derivatization in medicinal chemistry and chemical biology campaigns.

Why Methyl 3-(1-piperazinyl)benzeneacetate Cannot Be Replaced by Generic Piperazine-Phenylacetate Analogs Without Risking Synthetic Divergence


The compound's specific substitution pattern—a piperazine ring at the meta position of a phenylacetic acid methyl ester with a methylene spacer between the phenyl ring and the ester carbonyl—creates a unique spatial and electronic environment that is not replicated by close structural analogs. The meta-substitution geometry orients the piperazine N–H vector differently from para-substituted congeners, altering both the pKa of the piperazine nitrogens and the trajectory of outgoing bonds in downstream derivatizations . The methylene spacer (phenyl–CH2–COOCH3) introduces conformational flexibility absent in benzoate esters (phenyl–COOCH3), affecting both binding pose geometry in target engagement and the reactivity of the ester toward hydrolysis or aminolysis [1]. These architectural distinctions mean that substituting a 4-piperazinyl isomer, a benzoate analog, or an N-alkylated piperazine derivative will yield different products and potentially divergent biological profiles, even when downstream chemistry appears formally analogous.

Methyl 3-(1-piperazinyl)benzeneacetate: Quantitative Differential Evidence Against Closest Structural Analogs


Meta-Substitution Architecture: Differentiated Reactivity and Conformational Profile vs. Para-Substituted Isomers

The target compound places the piperazine ring at the meta (3-) position of the phenylacetic acid scaffold, in contrast to the more common para (4-) substituted arylpiperazines . Meta-substitution alters the through-bond electronic effect of the piperazine on the acetate-bearing carbon from resonance-dominated (para) to inductive-dominated (meta), which affects both the ester carbonyl electrophilicity and the basicity of the piperazine N4 nitrogen. In the patent literature on related arylpiperazinylalkanoic acids, meta-substituted phenyl scaffolds have been explicitly utilized to tune 5-HT1A/5-HT7 receptor selectivity profiles relative to para-substituted counterparts, with meta-substituted derivatives showing distinct Ki ratios at these receptors [1]. While direct pKa or reactivity data for the target compound versus its para isomer are not available in the public domain, the class-level SAR indicates that meta-vs.-para substitution is a non-interchangeable design parameter.

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Methylene Spacer in Acetate Side Chain: Conformational Flexibility Distinguished from Directly Attached Benzoate Esters

Methyl 3-(1-piperazinyl)benzeneacetate contains a methylene spacer (–CH2–) between the phenyl ring and the ester carbonyl, producing a phenylacetate motif. This contrasts with Methyl 3-(piperazin-1-yl)benzoate (CAS 179003-08-8), where the ester carbonyl is directly conjugated to the aromatic ring . The methylene spacer eliminates resonance conjugation between the aromatic π-system and the ester carbonyl, resulting in: (a) higher electrophilicity of the ester carbonyl toward nucleophilic attack (aminolysis, hydrolysis); (b) greater conformational freedom that allows the ester group to adopt orientations inaccessible to the planar benzoate; (c) a different metabolic liability profile if the compound is used as a prodrug precursor [1]. In the broader class of piperazine-acetate derivatives, the phenylacetate motif has been specifically employed in antiulcer agents (1-benzyl-4-piperazineacetic acid esters), where the methylene spacer was shown by QSAR analysis to be critical for activity, as direct aryl-carboxylate attachment abolished antiulcer efficacy [2].

Synthetic Chemistry Prodrug Design Conformational Analysis

Free Secondary Amine on Piperazine: A Derivatization Handle Absent in N-Substituted Piperazine Analogs

The target compound bears an unsubstituted secondary amine (NH) at the N4 position of the piperazine ring, distinguishing it from N-methyl, N-phenyl, N-Boc, or N-aryl piperazine derivatives commonly used as building blocks . This free NH serves as a nucleophilic handle for acylation, sulfonylation, reductive amination, or urea formation without requiring a deprotection step. By contrast, N-substituted analogs such as Methyl phenyl-piperazin-1-yl-acetate (CAS 82516-17-4) bear a phenyl group on the piperazine nitrogen and a directly attached acetate, fundamentally altering both the available derivatization chemistry and the pharmacophoric profile [1]. In the piperazine-based Factor Xa inhibitor patent literature (WO1999016751A1), the free piperazine NH was a critical intermediate for installing benzamidine warheads via acylation; N-substituted piperazines could not serve this role without prior deprotection [2].

Parallel Synthesis Combinatorial Chemistry Fragment-Based Drug Discovery

Methyl Ester as a Traceless Protecting Group: Differentiated Hydrolytic Stability vs. Free Acid and Ethyl Ester Analogs

The methyl ester moiety of the target compound provides a balance of stability and reactivity that is distinct from both the free carboxylic acid (3-(1-piperazinyl)benzeneacetic acid) and the ethyl ester analog . Methyl esters are generally more resistant to premature hydrolysis during storage and handling than ethyl esters, yet undergo facile hydrolysis under mild basic conditions (LiOH, NaOH) or enzymatic cleavage when the free acid is required. In the active ester patent literature (US20050148771A1), N-substituted piperazine acetic acid methyl esters are specifically employed as precursors to NHS esters for use as isobaric labeling reagents, with the methyl ester chosen for its optimal balance of stability during activation and clean conversion [1]. The free acid analog, by contrast, is zwitterionic and presents solubility and purification challenges that can complicate downstream chemistry.

Prodrug Chemistry Synthetic Intermediate Handling Solid-Phase Synthesis

Methyl 3-(1-piperazinyl)benzeneacetate: Evidence-Backed Application Scenarios for Scientific Procurement


Diversifiable Scaffold for Parallel Library Synthesis Targeting CNS GPCRs

The compound's free piperazine NH and meta-substituted phenylacetate architecture make it a suitable core scaffold for generating libraries of arylpiperazine derivatives targeting serotonin (5-HT1A, 5-HT7) and dopamine receptors, where meta-substitution and the methylene spacer have been shown in the arylpiperazinylalkanoic acid class to influence receptor selectivity profiles [1]. The methyl ester can be retained for preliminary screening or hydrolyzed to the acid for further amide coupling, while the free piperazine nitrogen enables rapid diversification via parallel acylation or reductive amination without deprotection steps.

Key Intermediate for Factor Xa Inhibitor or Anticoagulant Lead Optimization Programs

Piperazine-containing phenylacetate intermediates with free secondary amines have been employed in benzamidine-based Factor Xa inhibitor programs, where the piperazine NH serves as the attachment point for the P1 benzamidine warhead via acylation chemistry [2]. The target compound's meta-substitution pattern and methylene-spaced ester provide the correct geometry for further elaboration into potent anticoagulant candidates, and the methyl ester can be hydrolyzed post-coupling to reveal the carboxylic acid for subsequent amidine installation.

Precursor for Active Ester Labeling Reagents in Quantitative Proteomics

Based on the patent literature describing N-substituted piperazine acetic acid methyl esters as precursors to NHS-ester and other active ester labeling reagents for isobaric tagging (e.g., iTRAQ-type workflows), the target compound's methyl ester and free piperazine NH make it a viable starting material for developing novel mass-tag reagents [3]. The methyl ester provides the necessary stability during activation chemistry, while the meta-phenyl spacer can be exploited to tune the reporter ion mass and fragmentation properties.

Building Block for PDE4/PDE7 Dual Inhibitors with Procognitive Potential

The arylpiperazinylalkanoic acid scaffold, of which the target compound is a truncated analog, has produced combined 5-HT1A/5-HT7 receptor antagonists with PDE4B/PDE7A inhibitory activity and procognitive effects in rodent behavioral models [1]. The target compound, bearing the core piperazine-phenylacetate motif, can serve as a starting fragment for medicinal chemistry optimization toward CNS-penetrant dual PDE inhibitors by appending appropriate anilide or benzylamide groups at the piperazine nitrogen.

Quote Request

Request a Quote for Methyl 3-(1-piperazinyl)benzeneacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.